molecular formula C11H11N B2719152 4-methyl-2-phenyl-1H-pyrrole CAS No. 20055-04-3

4-methyl-2-phenyl-1H-pyrrole

Cat. No. B2719152
CAS RN: 20055-04-3
M. Wt: 157.216
InChI Key: YIAAMAHGPLMCJP-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-1H-pyrrole is a chemical compound with the CAS Number: 20055-04-3 . It has a molecular weight of 157.22 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 . This indicates the arrangement of atoms and bonds in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 142-144°C . Other physical and chemical properties include a density of 1.053 g/cm^3, a flash point of 123.549 °C, and a boiling point of 300.088 °C at 760 mmHg .

Scientific Research Applications

1. Electronic and Structural Properties

4-Methyl-2-phenyl-1H-pyrrole derivatives exhibit significant electron delocalization and interesting electrochemical properties, as explored in studies like the electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These compounds display remarkable electrochemical reversibility and notable reduction potentials, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

2. Antimycobacterial Agents

Derivatives of this compound, such as 1,5-diphenylpyrrole derivatives, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed significant antimycobacterial activity, better than certain established drugs, indicating their potential in therapeutic applications (Biava et al., 2008).

3. Corrosion Inhibitors

Studies on 1H-pyrrole-2,5-dione derivatives, including this compound, have demonstrated their effectiveness as corrosion inhibitors for materials like carbon steel in acidic environments. These inhibitors exhibit strong adsorption on metal surfaces and show mixed-type inhibition properties (Zarrouk et al., 2015).

4. Electrochemical Biosensors

This compound derivatives have been utilized in the development of electrochemical biosensors. For example, copolymers of pyrrole and ferrocenecarboxylate-modified pyrrole have been employed for fabricating mediator-less electrochemical biosensors with enhanced electron shuttling capabilities (Palomera et al., 2011).

5. Anticancer Research

The pyrrole unit, including this compound, is a crucial scaffold in the development of histone deacetylase inhibitors for anticancer research. These inhibitors have shown promising activity against various cancer cell lines, suggesting their potential in cancer treatment strategies (Singh, Patel, & Rajak, 2021).

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It can cause serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

4-methyl-2-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAAMAHGPLMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20055-04-3
Record name 4-methyl-2-phenyl-1H-pyrrole
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